N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide
Description
N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylsulfanyl)phenyl group and at position 2 with an acetamide moiety bearing a naphthalen-1-yl substituent. The oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and metabolic stability, while the naphthalene group enhances lipophilicity and π-π stacking interactions in biological targets . The methylsulfanyl (SCH₃) substituent at the meta-position of the phenyl ring may influence electronic effects and bioavailability, as sulfur-containing groups often modulate solubility and binding affinity .
For instance, similar compounds like N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () were synthesized via nucleophilic substitution of oxadiazole-thiols with chloroacetamide derivatives.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-27-17-10-5-9-16(12-17)20-23-24-21(26-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFSIQDPFJGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the naphthalen-1-yl group: This step involves the acylation of the oxadiazole ring with a naphthalene derivative.
Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the naphthalen-1-yl group can enhance binding affinity through π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several 1,3,4-oxadiazole-acetamide hybrids. Key comparisons include:
Key Observations :
- Naphthalene vs. Phenyl Groups : The naphthalen-1-yl group in the target compound likely enhances hydrophobic interactions compared to simpler phenyl or chlorophenyl groups ().
- Sulfur Modifications : The methylsulfanyl group (SCH₃) may offer better metabolic stability than mercapto (-SH) groups due to reduced oxidation susceptibility .
- Bioisosteric Replacements : Compounds with benzofuran () or tetrahydronaphthalene () substituents demonstrate how aromatic extensions improve bioactivity.
Biological Activity
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Oxadiazole ring : Known for its role in drug development, particularly in anticancer therapies.
- Methylsulfanyl group : Imparts specific electronic properties that influence biological interactions.
- Naphthalene moiety : Contributes to lipophilicity and potential receptor interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical in cancer and inflammation.
- Receptor Modulation : Similar compounds have shown activity as selective antagonists for serotonin receptors, suggesting potential applications in treating mood disorders and other serotonin-related conditions.
- Anticancer Activity : Preliminary studies indicate that this compound could induce apoptosis in various cancer cell lines, including those from breast and lung cancers.
Anticancer Activity
Research has highlighted the anticancer potential of compounds with similar structures. For instance:
- Cell Line Studies : Investigations have shown that derivatives of oxadiazole can inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer cell lines. Notably, the presence of the oxadiazole ring is crucial for this activity.
Antimicrobial Properties
The presence of the oxadiazole and methylsulfanyl groups suggests possible antimicrobial properties:
- In Vitro Studies : Compounds with similar functionalities have demonstrated significant antibacterial and antifungal activities, warranting further exploration of this compound's potential in these areas.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide | Similar oxadiazole structure | Contains a methylsulfonyl group |
| 5-Nitrothiophene-2-carboxylic acid | Contains a thiophene ring | Lacks the oxadiazole moiety |
| 1,3,4-Oxadiazole derivatives | Various substituents on oxadiazole ring | May not include thiophene or nitro groups |
This table illustrates the variations in functional groups while maintaining core structural elements that contribute to their biological activities.
Study on Anticancer Properties
A study focused on a series of oxadiazole derivatives demonstrated significant anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism involved activation of apoptotic pathways and inhibition of DNA synthesis .
Inhibition Studies
In another investigation involving enzyme inhibition assays, compounds structurally similar to this compound exhibited moderate inhibitory effects on xanthine oxidase (XO), suggesting potential applications in managing conditions like gout or hyperuricemia .
Q & A
Q. What synthetic strategies are optimal for preparing N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazide intermediates with appropriate carbonyl derivatives. For example:
Step 1: React 3-(methylsulfanyl)phenylcarboxylic acid hydrazide with a naphthalene-1-yl acetyl chloride to form an intermediate.
Step 2: Cyclize the intermediate using a dehydrating agent (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .
Step 3: Optimize reaction conditions (e.g., reflux at 150°C under pyridine catalysis) to improve yield, as demonstrated in analogous oxadiazole syntheses .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli at 50–100 µg/mL .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina. Compare docking scores with known inhibitors .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants for methylsulfanyl groups) with bioactivity data to design derivatives .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Example Optimization Strategy:
Replace the naphthalene moiety with a biphenyl group to enhance hydrophobic interactions, as suggested by docking studies .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
Methodological Answer:
- Solubility Conflicts :
- Bioavailability Discrepancies :
Case Study:
A methylsulfanyl analog showed low solubility in PBS (0.1 mg/mL) but high permeability in Caco-2 assays. Adding 10% PEG-400 improved solubility without compromising permeability .
Q. What experimental design principles apply to scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use a factorial design to optimize temperature, catalyst loading, and reaction time. For example:
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
Scalability Example:
A 10-fold scale-up of a similar oxadiazole synthesis maintained >70% yield by controlling exothermicity via gradual reagent addition .
Q. How can structural modifications improve selectivity for a target enzyme?
Methodological Answer:
Q. What analytical techniques resolve spectral overlaps in complex mixtures?
Methodological Answer:
Q. How do reaction kinetics inform mechanistic pathways for oxadiazole formation?
Methodological Answer:
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
